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Compound of Interest

Compound Name: 2-Bromo-5-prop-2-enoxypyridine

CAS No.: 1698591-90-0

Cat. No.: B2518355

Get Quote

Executive Summary
2-Bromo-5-allyloxypyridine (CAS: 1698591-90-0) is a high-value heterocyclic building block

characterized by its bifunctional reactivity. It features an electrophilic bromine handle at the C2

position—ideal for palladium-catalyzed cross-couplings—and a nucleophilic/electrophilic

allyloxy motif at C5, enabling olefin metathesis or Claisen rearrangements.

This guide provides a technical roadmap for researchers requiring this compound, covering

commercial sourcing strategies, in-house synthesis protocols for supply chain independence,

and quality control (QC) frameworks to ensure experimental reproducibility.

Part 1: Chemical Identity & Technical Profile[1][2][3]
Before procurement or synthesis, verify the compound's identity against the following

specifications to prevent regioisomeric confusion (e.g., distinguishing from 2-bromo-3-

allyloxypyridine).
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Attribute Specification

IUPAC Name 2-bromo-5-(prop-2-en-1-yloxy)pyridine

CAS Number 1698591-90-0

Molecular Formula C₈H₈BrNO

Molecular Weight 214.06 g/mol

SMILES C=CCOC1=CN=C(Br)C=C1

Physical State
Colorless to pale yellow liquid (typical) or low-

melting solid

Solubility
Soluble in DCM, EtOAc, MeOH; sparingly

soluble in water

Stability
Light sensitive; store under inert atmosphere at

2–8°C

Part 2: Commercial Supply Landscape
The commercial availability of 2-Bromo-5-allyloxypyridine is currently dominated by specialized

building block manufacturers rather than general commodity catalogs.

Primary & Secondary Suppliers[1][5]
Primary Originator (Tier 1):Enamine is the primary source for this building block (Catalog ID:

EN300-3277434). They typically hold stock in gram-scale quantities (1g – 10g) with high

purity guarantees (>95%).

Global Distributors (Tier 2):Sigma-Aldrich (MilliporeSigma) distributes this compound (often

re-listing Enamine stock), providing easier procurement logistics for Western academic labs.

Bulk Manufacturing: For scales >100g, custom synthesis is recommended due to the high

markup on catalog prices.

Procurement Decision Matrix
Use the following logic to determine whether to buy or synthesize:
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Scenario A (Medicinal Chemistry Screening): Need <5g? BUY. Lead time is typically 1-2

weeks.

Scenario B (Process Development/Scale-up): Need >50g? MAKE. The synthesis is robust,

and raw material costs are significantly lower than catalog prices.

Part 3: In-House Synthesis Protocol (The "Self-
Validating System")
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via a

standard Williamson ether synthesis. This protocol is designed to be self-validating: the

appearance of specific NMR signals confirms success.

Reaction Scheme
Precursor: 2-Bromo-5-hydroxypyridine (CAS 55717-45-8) Reagent: Allyl Bromide (CAS 106-95-

6) Base: Potassium Carbonate (

)

Step-by-Step Methodology
Setup: Charge a round-bottom flask with 2-Bromo-5-hydroxypyridine (1.0 equiv) and

anhydrous Acetonitrile (0.2 M concentration).

Deprotonation: Add

(2.0 equiv). Stir at room temperature for 15 minutes. Observation: Suspension should form.

Alkylation: Dropwise add Allyl Bromide (1.2 equiv).

Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting

material (polar, H-bond donor) will disappear, replaced by a less polar spot (product).

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with

water and brine. Dry over

.
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Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Quality Control (QC) Checkpoints
H-NMR Diagnostic: Look for the disappearance of the broad -OH singlet (>9 ppm) and the

appearance of the allyl pattern:

Multiplet (~6.0 ppm): Internal alkene proton.

Doublet of Doublets (~5.3 ppm): Terminal alkene protons.

Doublet (~4.6 ppm): O-CH2 protons.

HPLC Purity: Target >95% area integration at 254 nm.

Part 4: Logical Application Workflows
The utility of 2-Bromo-5-allyloxypyridine lies in its orthogonal reactivity. The diagram below

illustrates the divergent synthetic pathways available to researchers.
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Figure 1: Divergent synthetic utility map. The C2-Bromine allows for arylation, while the C5-

Allyloxy group enables rearrangement or metathesis.

Part 5: Quality Assurance & Storage
Storage Protocols
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Oxidation Risk: The allyl ether is susceptible to auto-oxidation over long periods. Store under

Argon/Nitrogen.

Temperature: Refrigerate (2–8°C).

Common Impurities
2-Bromo-5-hydroxypyridine: Unreacted starting material. Detection: Broad peak >9 ppm in

NMR.

N-Alkylated Isomer: Pyridines can occasionally alkylate at the Nitrogen (forming a pyridinium

salt) rather than the Oxygen, though O-alkylation is favored with

. Detection: Significant downfield shift of ring protons in NMR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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